tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate
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Overview
Description
tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C17H20BrClN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate typically involves the reaction of 7-bromo-2-chloroquinazoline with tert-butyl carbamate. This reaction is often carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions .
Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include quinazoline N-oxides and dihydroquinazolines.
Scientific Research Applications
Chemistry: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-bromothiazol-5-yl)carbamate
Uniqueness: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and other applications .
Properties
Molecular Formula |
C13H13BrClN3O2 |
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Molecular Weight |
358.62 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-2-chloroquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H13BrClN3O2/c1-13(2,3)20-12(19)18-10-8-5-4-7(14)6-9(8)16-11(15)17-10/h4-6H,1-3H3,(H,16,17,18,19) |
InChI Key |
QJZQQVVKMCIHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC2=C1C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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